

Allyl Phenyl Selenide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Allyl phenyl selenide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **allyl phenyl selenide**, a versatile organoselenium compound. It covers its fundamental chemical identity, physical and chemical properties, and key experimental protocols for its synthesis. This document is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug development.

Chemical Identity

Identifier	Value
IUPAC Name	prop-2-enylselanylbenzene[1]
CAS Number	14370-82-2[2][3][4][5][6]
Molecular Formula	C ₉ H ₁₀ Se[1][2]
Molecular Weight	197.14 g/mol [2]
Synonyms	(Allylseleno)benzene, Phenyl allyl selenide, 3-(Phenylseleno)-1-propene, Phenyl (2-propenyl)selenide[2][5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of **allyl phenyl selenide** is presented below. This data is essential for its handling, application in synthetic protocols, and for the interpretation of experimental results.

Property	Value
Density	1.308 g/mL at 20 °C[2][4][5]
Boiling Point	109-110 °C (at 37 Torr)[2]
Melting Point	10 °C[2]
Refractive Index	n _{20/D} 1.598[2][4]
Solubility	Insoluble in water; soluble in most organic solvents[2]
Storage Temperature	2-8 °C[2]

Synthesis of Allyl Phenyl Selenide

Allyl phenyl selenide is a valuable model substrate in organic chemistry due to its reactive allyl group and the phenylseleno moiety.[3] These features make it an ideal candidate for studying a variety of chemical transformations.[3] The primary and most widely used method for its synthesis involves the nucleophilic substitution reaction between an allyl halide and a selenophenol derivative.[3]

This protocol outlines the synthesis of **allyl phenyl selenide** from diphenyl diselenide, a common starting material.

Materials:

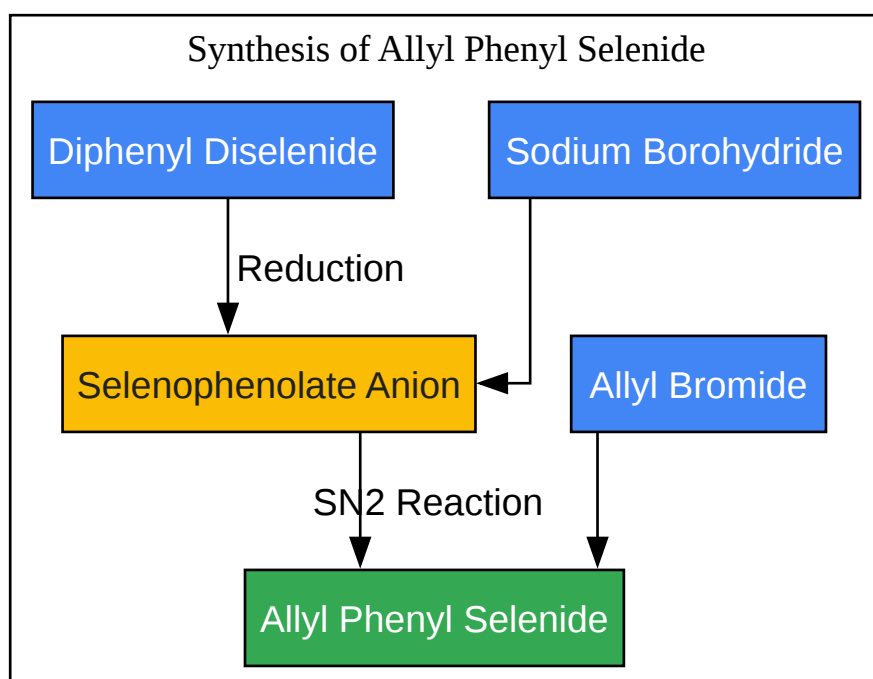
- Diphenyl diselenide
- Sodium borohydride (or other suitable reducing agent)
- Allyl bromide (or other allyl halides like allyl chloride or allyl iodide)
- Ethanol (or other suitable solvent)

- Standard laboratory glassware and workup reagents

Procedure:

- **Reduction of Diphenyl Diselenide:** Diphenyl diselenide is reduced to generate the selenophenolate anion (PhSe^-). This can be achieved by reacting diphenyl diselenide with a reducing agent like sodium borohydride in an appropriate solvent, such as ethanol.
- **Nucleophilic Attack:** The in situ generated selenophenolate anion acts as a potent nucleophile.^[3]
- **Addition of Allyl Halide:** An allyl halide, such as allyl bromide, is then added to the reaction mixture. The selenophenolate anion attacks the allyl halide in an $\text{S}_{\text{N}}2$ reaction, displacing the halide and forming the carbon-selenium bond.^[3]
- **Workup and Purification:** Following the reaction, a standard aqueous workup is performed to remove any inorganic byproducts and unreacted starting materials. The crude product is then purified, typically by column chromatography, to yield pure **allyl phenyl selenide**.

Below is a workflow diagram illustrating this synthetic pathway.



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A diagram illustrating the synthesis of **Allyl Phenyl Selenide**.

Handling and Storage

Allyl phenyl selenide should be handled with care in a well-ventilated fume hood due to the general toxicity of organoselenium compounds.[2] While the pure compound is not excessively malodorous, proper safety precautions are necessary.[2] For long-term storage, it is recommended to keep it in a freezer, where it remains stable indefinitely.[2] At room temperature and under ambient light, it can slowly decompose, turning yellow due to the formation of diphenyl diselenide.[2]

Applications in Research

The unique reactivity of the carbon-selenium bond, which is weaker than corresponding carbon-sulfur and carbon-oxygen bonds, allows for reactions that are otherwise difficult to achieve.[3] **Allyl phenyl selenide** has been extensively used as a model substrate in the study of sigmatropic rearrangements, particularly the seleno-Claisen rearrangement, providing valuable insights into the mechanisms of these fundamental organic transformations.[3] Its behavior in oxidation reactions and transition metal-catalyzed processes has also been widely explored, contributing to the development of new synthetic methodologies.[3]

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- To cite this document: BenchChem. [Allyl Phenyl Selenide: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085801#iupac-name-and-cas-number-for-allyl-phenyl-selenide]

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